Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is a cyclic hexapeptide composed of six amino acids, including D-alanine, D-allo-isoleucine, valine, D-leucine, and tryptophan. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure contributes to its stability and bioactivity, making it a subject of interest for research into antimicrobial properties and therapeutic uses.
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) can be synthesized using solid-phase peptide synthesis techniques. The compound's molecular formula is C₃₇H₅₇N₇O₆, with a molecular weight of 695.9 g/mol. It has been identified in studies exploring the synthesis of cyclic peptides and their biological activities .
This compound belongs to the class of cyclic peptides, which are characterized by a closed-loop structure formed by peptide bonds between amino acids. Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts due to their conformational rigidity.
The synthesis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The SPPS process often utilizes coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Aza-1-hydroxybenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds under mild conditions .
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) involves its interaction with specific biological targets such as enzymes or receptors. The cyclic structure enhances stability and allows for specific binding, which can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) exhibits high stability due to its cyclic nature. It is soluble in polar solvents, which enhances its bioavailability in biological systems.
The compound is characterized by its resistance to enzymatic degradation compared to linear peptides, making it an attractive candidate for therapeutic applications. Its unique amino acid composition contributes to its specific interactions with biological targets .
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) has several notable applications in scientific research:
This compound exemplifies the significance of cyclic peptides in advancing our understanding of peptide chemistry and their potential therapeutic applications.
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is assembled via a multidomain NRPS assembly line, where substrates are covalently tethered as thioesters to peptidyl carrier protein (PCP) domains. The catalytic logic follows the canonical NRPS architecture: Adenylation (A) domains selectively activate specific amino acids, condensation (C) domains form peptide bonds, and epimerization (E) domains generate D-configured residues. Crucially, the terminal thioesterase (TE) domain catalyzes macrocyclization and release by nucleophilic attack of the N-terminal amine on the C-terminal thioester, forming the stable cyclic scaffold .
The stereochemistry of D-allo-Ile incorporation requires specialized control. Substrate selectivity is governed by nonribosomal code residues in A-domain binding pockets (e.g., positions 235, 236, and 239), which discriminate between L-Ile and D-allo-Ile through steric and electrostatic constraints [5]. The iterative use of modules—particularly for Leu residues—exemplifies NRPS flexibility, where a single Leu-activating module may be reused through translational stuttering [5].
Table 1: Key NRPS Domains in Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) Assembly
Domain Type | Function | Specificity/Activity |
---|---|---|
A₁ | Adenylation | D-Ala activation |
E₁ | Epimerization | Converts L-Ile to D-allo-Ile |
A₂ | Adenylation | D-allo-Ile activation |
C₃ | Condensation | Forms D-allo-Ile-Val bond |
TE | Thioesterase | Macrocyclization & release |
While NRPS machinery dominates this heptapeptide’s assembly, CDPS enzymes indirectly influence stereochemical fidelity by generating D-configured dipeptide precursors. CDPS utilizes aminoacyl-tRNAs to form cyclodipeptides, which may serve as starter units for NRPS elongation. For cyclo(-D-Ala-D-allo-Ile-...), CDPS-like activity could generate the D-Ala-D-allo-Ile dipeptide, though direct evidence remains elusive. E domains within NRPS modules provide definitive stereocontrol: They epimerize L-amino acids to D-forms post-activation, ensuring D-Leu and D-allo-Ile incorporation [5]. The D-allo-Ile configuration necessitates additional epimerase activity due to its non-canonical stereochemistry, likely involving a specialized E domain with relaxed substrate specificity [5].
CRISPR-Cas tools enable precise refactoring of the NRPS cluster encoding cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp):
Table 2: CRISPR-Cas Tools for NRPS Cluster Engineering
Tool | Function | Application Example |
---|---|---|
GUIDE-seq | Genome-wide off-target detection | Maps off-target sites in Bacillus genomes |
AntiSMASH | BGC identification & sgRNA design | Predicts protospacers within NRPS genes |
dCas9-activators | Transcriptional enhancement | Upregulates TE domain expression |
Cas12a (Cpf1) | AT-rich PAM recognition (5′-TTTV) | Edits NRPS clusters in high-GC regions |
Bacillus subtilis is a premier host for NRPS expression but faces hurdles in producing cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp):
Table 3: Optimized B. subtilis Strains for Cyclopeptide Production
Strain | Modifications | Yield Improvement |
---|---|---|
WB800N | 8 protease deletions | 90% less degradation |
BSUL07 | tRNAᵉˣᵒᵗⁱᶜ + sacB secretion | 2.5x higher titer |
BSG1M | spo0A knockout (asporogenous) | 48-hr production phase |
BSulux-P43 | P43 promoter + lux autoinduction | 3.1x vs. IPTG induction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: